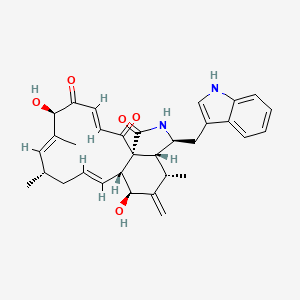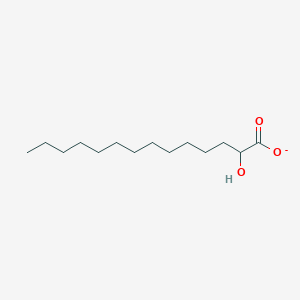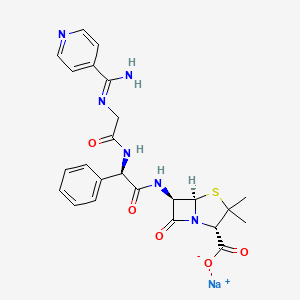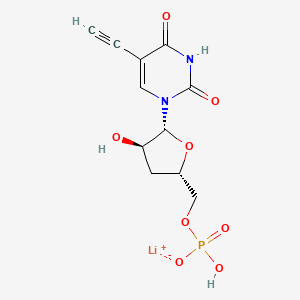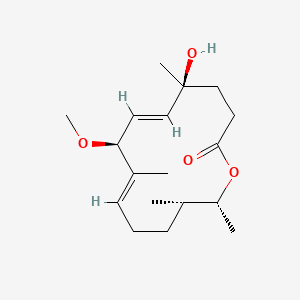
Dihydroalbocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroalbocycline is a macrolide.
Scientific Research Applications
Antibiotic Properties and Biomedical Research Implications : Tetracyclines, including dihydroalbocycline, have broad-spectrum antibiotic properties. They are effective against gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites. These antibiotics are used extensively in both human and animal health. However, their use can lead to bacterial resistance, which limits their effectiveness. Tetracycline antibiotics also play a significant role in biomedical research, particularly in gene expression studies using the Tet-on/Tet-off systems. However, they can also have confounding effects on experimental results due to their impact on mitochondrial function and other cellular processes (Chopra & Roberts, 2001).
Potential Therapeutic Applications Beyond Antibiotics : Recent research has explored the non-antibiotic properties of tetracyclines, including dihydroalbocycline. These properties include anti-inflammatory and anti-apoptotic activities, and inhibition of proteolysis, angiogenesis, and tumor metastasis. These findings suggest potential therapeutic applications for tetracyclines in treating various diseases with an inflammatory basis, such as dermatitis, periodontitis, atherosclerosis, and autoimmune disorders. Additionally, tetracyclines have shown neuroprotective effects in experimental models of several neurodegenerative conditions, including Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, Alzheimer's disease, multiple sclerosis, and spinal cord injury (Sapadin & Fleischmajer, 2006).
Research on Mitochondrial Function and Cellular Metabolism : Tetracyclines, including dihydroalbocycline, have been shown to disturb mitochondrial function across various eukaryotic models. This effect is significant because it reflects the evolutionary relationship between mitochondria and proteobacteria. Tetracyclines induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function in cell types, worms, flies, mice, and plants. These findings are crucial for researchers using tetracyclines in gene expression studies, as they need to be aware of their potentially confounding effects on experimental results (Moullan et al., 2015).
properties
Product Name |
Dihydroalbocycline |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(5S,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-6,9-dien-2-one |
InChI |
InChI=1S/C18H30O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-9,11,13,15-16,20H,6-7,10,12H2,1-5H3/b11-9+,14-8+/t13-,15+,16-,18+/m0/s1 |
InChI Key |
XIHUXEHAQPSMTF-SIMDOIPESA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(/[C@H](/C=C/[C@@](CCC(=O)O[C@@H]1C)(C)O)OC)\C |
SMILES |
CC1CCC=C(C(C=CC(CCC(=O)OC1C)(C)O)OC)C |
Canonical SMILES |
CC1CCC=C(C(C=CC(CCC(=O)OC1C)(C)O)OC)C |
synonyms |
dihydroalbocycline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



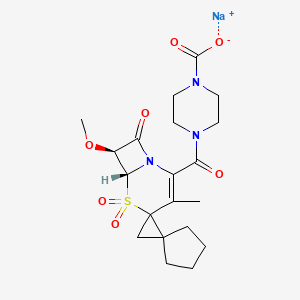
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt](/img/structure/B1261968.png)
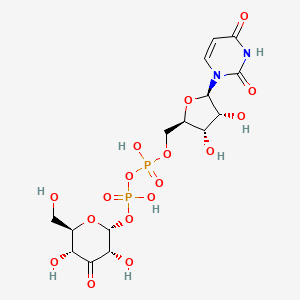


![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)

